7-Methylnonan-1-ol

Description

Contextualization within Branched-Chain Alcohol Chemistry

Branched-chain alcohols are a class of alcohols that feature a carbon chain with one or more alkyl branches. This branching distinguishes them from their straight-chain (or linear) counterparts, leading to different physical and chemical properties. For instance, branched structures can lead to lower freezing points compared to straight-chain alcohols of similar molecular weight. cymitquimica.com

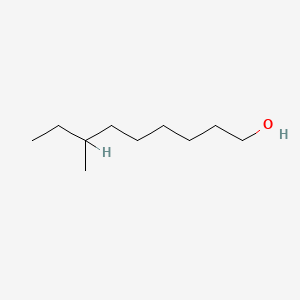

Isodecanol and isononyl alcohol are general terms often used to describe mixtures of branched ten- and nine-carbon alcohols, respectively. cymitquimica.comwikipedia.org These mixtures are typically produced through industrial processes like the hydroformylation of olefins (e.g., octenes). wikipedia.org 7-Methylnonan-1-ol is a specific isomer within the broader C10 alcohol group. Its structure consists of a nine-carbon (nonane) chain with a methyl group (CH₃) attached to the seventh carbon and a hydroxyl group (-OH) at the first carbon (C1) position. This defined structure makes it a valuable and specific building block in targeted chemical synthesis, in contrast to the isomeric mixtures often used as general solvents or plasticizer precursors. wikipedia.orgpharmaffiliates.com

Significance of Methylnonanols in Chemical Ecology and Organic Synthesis

The field of chemical ecology studies the chemical interactions between living organisms. chimia.cheolss.net Pheromones, which are chemicals used by insects and other animals for communication, are a central focus of this field. butlerov.com Methylnonanols, as a class, have significant relevance in this area.

A prominent example is (R)-4-methylnonan-1-ol, which has been identified as the sex pheromone of the yellow mealworm beetle, Tenebrio molitor, a common pest of stored grains. butlerov.comresearchgate.net This has spurred considerable research into the synthesis of this specific isomer for use in pest management strategies. butlerov.com

While not a pheromone itself, this compound plays a crucial role as an intermediate in the synthesis of pheromones for other pest species. lookchem.comlookchem.com Research has demonstrated its use in the preparation of pheromones for corn rootworms (Diabrotica species). lookchem.comresearchgate.net For example, a 2015 study published in Chemical Papers detailed a synthetic route to the pheromones of the northern corn rootworm (Diabrotica longicornis) and the southern corn rootworm (Diabrotica undecimpunctata howardi). researchgate.net In this process, this compound was synthesized as a key building block through a Grignard reaction involving 1-bromo-2-methylbutane. researchgate.netresearchgate.net This highlights its importance in organic synthesis, where its specific branched structure is essential for constructing the final, biologically active target molecules used in agriculture for pest monitoring and control. lookchem.com

Historical Perspectives in this compound Research

The research trajectory of this compound is closely linked to the broader interest in insect pheromones and their analogues for agricultural applications. While its isomer, 4-methylnonan-1-ol, garnered earlier attention due to its direct role as the Tenebrio molitor pheromone, with studies dating back to the 1960s and 70s, the specific investigation of this compound appears more recent. researchgate.net

The development of synthetic strategies for complex molecules, particularly pheromones, drove the need for well-defined chiral building blocks. The synthesis of this compound is often a step within a more extensive synthetic pathway. For instance, research published in the 21st century demonstrates its targeted synthesis as part of a multi-step process to create corn rootworm pheromones. researchgate.netresearchgate.net These studies build upon decades of work in organometallic chemistry, particularly the use of Grignard reagents and copper-catalyzed coupling reactions, to construct specific carbon skeletons. researchgate.netcore.ac.uk The focus on this compound in the literature is therefore less about the compound in isolation and more about its instrumental role in enabling the synthesis of economically and ecologically important agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

7-methylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-10(2)8-6-4-5-7-9-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKXZCGJAOWNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455317 | |

| Record name | 1-Nonanol, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33234-93-4 | |

| Record name | 1-Nonanol, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methylnonan 1 Ol and Its Stereoisomers

Traditional Organic Synthesis Routes

Traditional synthetic approaches to 7-methylnonan-1-ol often focus on the construction of the carbon skeleton and the introduction of the hydroxyl group, without specific control over stereochemistry, resulting in racemic mixtures.

Grignard Reagent Applications in Carbon Chain Elongation

Grignard reagents are powerful tools for forming carbon-carbon bonds. byjus.com In the synthesis of this compound, a Grignard reagent can be used to couple an appropriate alkyl halide with a carbonyl compound or an epoxide, followed by a workup to yield the desired alcohol. libretexts.org For instance, the Grignard reagent derived from 1-bromo-5-methylheptane (B1642077) could react with formaldehyde (B43269) to produce this compound. Alternatively, a Grignard reagent can be prepared from a smaller haloalkane and coupled with a protected bromohydrin. researchgate.net One documented synthesis of this compound involved the creation of a Grignard reagent from 1-bromo-2-methylbutane, which was then coupled with a protected bromo-alcohol to construct the carbon backbone. researchgate.net

Key Features of Grignard-based Syntheses:

| Step | Description |

| Reagent Formation | An alkyl or aryl halide reacts with magnesium metal in an ether solvent. byjus.com |

| Nucleophilic Addition | The Grignar reagent, a potent nucleophile, attacks an electrophilic carbonyl carbon. libretexts.org |

| Protonation | An acidic workup protonates the resulting alkoxide to form the alcohol. libretexts.org |

Ozonolytic Transformations in Precursor Preparation

Ozonolysis is a robust method for cleaving carbon-carbon double bonds to form carbonyl compounds, which can then be used as precursors in the synthesis of alcohols. thieme-connect.dettwrdcs.ac.in An alkene containing the necessary carbon skeleton can be subjected to ozonolysis, followed by a reductive workup (e.g., with zinc in acetic acid or dimethyl sulfide) to yield an aldehyde or ketone. thieme-connect.de This carbonyl compound can then be further elaborated to this compound. For example, the ozonolysis of an appropriately substituted decene could yield an aldehyde that can be reduced to the target alcohol. Research has demonstrated the use of ozonolytic transformation of (6R,10)-dimethyl-9-undecen-2-one to prepare (6R)-methyl-9-hydroxynonan-2-one, a key intermediate in the synthesis of related chiral alcohols. researchgate.net

Multistep Synthetic Sequences from Diverse Chiral Pools

Complex molecules like the stereoisomers of this compound can be constructed through multi-step sequences starting from readily available chiral molecules, often referred to as the "chiral pool." These starting materials, which include natural products like citronellol (B86348) and certain amino acids, possess inherent chirality that can be transferred through a series of reactions to the target molecule. researchgate.netlboro.ac.uk For example, a synthesis of (4R)-methylnonan-1-ol has been achieved starting from enantiomerically enriched (S)-(+)-3,7-dimethyl-1,6-octadiene. researchgate.netresearchgate.net Another approach utilized (R)-2-methyl-1-bromobutane, derived from methyl (S)-3-hydroxy-2-methylpropionate, as a chiral building block. researchgate.net These syntheses often involve a sequence of protection, functional group interconversion, and carbon-carbon bond-forming reactions to arrive at the final product with the desired stereochemistry.

Enantioselective Synthesis Approaches

To obtain specific enantiomers of this compound, enantioselective synthesis strategies are employed. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to a product with a high enantiomeric excess.

Chiral Auxiliary Strategies

A chiral auxiliary is an optically active compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wordpress.com After the desired chiral center has been created, the auxiliary is removed and can often be recycled. wordpress.com Oxazolidinones, pioneered by David A. Evans, are a widely used class of chiral auxiliaries. wordpress.comnih.gov For the synthesis of related chiral alcohols, (S)-4-benzyloxazolidinone has been used as a chiral auxiliary to achieve a stereoselective synthesis via an asymmetric Michael addition of an organocopper reagent to an N-crotoyloxazolidinone. researchgate.net This strategy has proven effective in producing the target molecule with high stereoselectivity. researchgate.net

General Steps in a Chiral Auxiliary-Mediated Synthesis:

| Step | Description |

| Attachment | An achiral substrate is attached to the chiral auxiliary. wordpress.com |

| Diastereoselective Reaction | The chiral auxiliary directs a reagent to one face of the molecule, creating a new stereocenter with a specific configuration. |

| Removal | The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. wordpress.com |

Enzyme-Catalyzed Asymmetric Transformations

Enzymes are highly efficient and selective chiral catalysts that can be used to perform asymmetric transformations with high enantioselectivity. unipd.itmagtech.com.cn Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols through enantioselective acylation. unipd.it In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. unipd.it Chemoenzymatic syntheses have been developed for both (R)- and (S)-7-methylnonan-1-ol. researchgate.net For instance, a racemic precursor can be resolved using a lipase, such as from Candida antarctica (CAL-B), to obtain the desired enantiomer in high enantiomeric excess. unipd.it

Another enzymatic approach involves the asymmetric reduction of a ketone precursor using an alcohol dehydrogenase (ADH). These enzymes, in the presence of a cofactor like NADPH, can reduce a ketone to a specific enantiomer of the corresponding secondary alcohol with high selectivity. unipd.it

| Enzyme Class | Typical Reaction | Application Example |

| Lipase | Enantioselective acylation of a racemic alcohol. unipd.it | Kinetic resolution of a racemic precursor to this compound. researchgate.net |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of a ketone to a chiral alcohol. unipd.it | Reduction of a ketone precursor to a specific enantiomer of a this compound intermediate. |

Asymmetric Michael Additions for Stereocenter Formation

The creation of a specific stereocenter is a critical challenge in the synthesis of chiral molecules like the enantiomers of this compound. Asymmetric Michael addition has emerged as a powerful and versatile tool for establishing C-C bonds with high stereocontrol. researchgate.net This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The stereoselectivity of the addition is directed by chiral catalysts or auxiliaries, ensuring the formation of the desired enantiomer.

One notable application of this methodology is in the synthesis of related chiral alcohols, such as (R)-4-methylnonan-1-ol, a known insect pheromone. researchgate.netresearchgate.net In a reported stereoselective synthesis, an organocopper reagent undergoes a Michael addition to an N-crotoyloxazolidinone substrate. researchgate.netresearchgate.net The reaction's stereochemical outcome is controlled by a chiral auxiliary, (S)-4-benzyloxazolidinone, which effectively directs the approach of the nucleophile. This method results in the target alcohol with high stereoselectivity over several steps. researchgate.netresearchgate.net

Organocatalysis offers a metal-free alternative for asymmetric Michael additions. sciencevision.org Chiral primary amino amides and simple primary β-amino alcohols have been shown to be effective organocatalysts for the conjugate addition of various nucleophiles to α,β-unsaturated ketones and nitroalkenes. researchgate.netrsc.org These catalysts operate through the formation of chiral iminium or enamine intermediates, which then react with the Michael acceptor. sciencevision.org Bifunctional catalysts, such as those based on thiourea, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to highly organized transition states and excellent enantioselectivity. rsc.orgmdpi.com Although not specifically detailed for this compound, these organocatalytic strategies represent a highly promising and adaptable approach for its enantioselective synthesis.

| Catalyst Type | Example | Mechanism | Application |

| Chiral Auxiliary | (S)-4-benzyloxazolidinone | Covalent attachment to substrate, steric hindrance directs nucleophilic attack. | Synthesis of (R)-4-methylnonan-1-ol. researchgate.netresearchgate.net |

| Organocatalyst | Primary β-amino alcohols | Formation of chiral enamines/iminium ions with the substrate. | Asymmetric Michael addition of keto esters to nitroalkenes. rsc.org |

| Bifunctional Organocatalyst | Thiourea derivatives | Hydrogen-bond activation of both Michael donor and acceptor. | Enantioselective Michael addition of dicarbonyl compounds to maleimides. sciencevision.org |

Chromatographic Resolution Techniques for Enantiomer Separation

When a synthesis yields a racemic or diastereomeric mixture, chromatographic resolution is essential for isolating the pure enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful and widely used techniques for this purpose. encyclopedia.pubcsfarmacie.czchromatographyonline.com The separation is achieved by creating a chiral environment in which the enantiomers interact differently, leading to different retention times. encyclopedia.pub

The direct method of chiral separation involves the use of a chiral stationary phase (CSP). encyclopedia.pubresearchgate.net CSPs are materials where a chiral selector is immobilized onto a solid support, typically silica (B1680970) gel. chromatographyonline.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and are used extensively for the resolution of a wide range of chiral compounds, including alcohols. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. encyclopedia.pub

For challenging separations, especially for molecules like this compound where the chiral center is remote from the functional group, an indirect method involving chiral derivatization can be employed. nii.ac.jpnih.govresearchgate.net In this approach, the racemic alcohol is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column. nii.ac.jpnih.gov Highly sensitive and selective separations of chiral branched-chain alcohols have been achieved using fluorescent CDAs, such as (1R,2R)-2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. nii.ac.jpresearchgate.net This method allows for the discrimination of enantiomers at extremely low concentrations (femtomole levels) using reversed-phase HPLC with fluorescence detection. nih.govresearchgate.net

| Technique | Method | Principle | Application Example |

| HPLC | Direct Resolution | Enantiomers are separated on a Chiral Stationary Phase (CSP). chromatographyonline.comresearchgate.net | Separation of various chiral pharmaceuticals on polysaccharide-based CSPs. chromatographyonline.com |

| HPLC | Indirect Resolution | Racemic alcohol is converted to diastereomers using a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. nih.govresearchgate.net | Separation of chiral methyl-branched alcohols using fluorescent CDAs for high sensitivity. nii.ac.jpnih.govresearchgate.net |

| GC | Direct Resolution | Enantiomers are separated on a column coated with a chiral selector. | Separation of volatile chiral compounds. encyclopedia.pub |

| SFC | Direct Resolution | Supercritical fluid (e.g., CO2) is used as the mobile phase with a CSP, offering fast and efficient separations. chromatographyonline.comdrughunter.com | Rapid screening and purification of chiral drug candidates. drughunter.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. royalsocietypublishing.orgacs.org For a molecule like this compound, this involves choosing less hazardous reagents, reducing waste, improving atom economy, and using catalytic rather than stoichiometric processes. royalsocietypublishing.orgacs.orgacs.org

A key area for green synthesis is the use of biocatalysis. nih.govmagtech.com.cn Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, eliminating the need for harsh reagents and organic solvents. nih.gov For the synthesis of chiral alcohols, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are highly effective. nih.govbohrium.comresearchgate.net These enzymes can reduce a prochiral ketone precursor to a specific alcohol enantiomer with exceptional selectivity (>99% e.e.). nih.gov This approach avoids the use of metal hydrides and the waste they generate. Furthermore, biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, can streamline syntheses and reduce purification steps. d-nb.info For instance, an alcohol oxidase could be coupled with a transaminase in a cascade to convert a primary alcohol into a primary amine, demonstrating a green route to functionalized derivatives. d-nb.info

Another green strategy is the replacement of traditional stoichiometric oxidants with catalytic methods that use clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). acs.orgcsic.es The selective oxidation of long-chain alcohols can be achieved using catalysts based on non-toxic metals in conjunction with air as the oxidant. acs.org Microwave-assisted synthesis also aligns with green chemistry principles by significantly reducing reaction times and often improving yields, as demonstrated in the esterification of levulinic acid with long-chain alcohols. diva-portal.org Applying these principles to the synthesis of this compound could involve developing a biocatalytic reduction of 7-methylnonan-2-one or employing a catalytic system for C-C bond formation that maximizes atom economy, such as the borrowing hydrogen strategy which produces only water as a byproduct. rsc.org

Synthetic Approaches for Related Methylnonanol Isomers and Functionalized Derivatives

The synthesis of isomers and functionalized derivatives of this compound is crucial for structure-activity relationship studies and for accessing novel materials. Methodologies developed for one isomer can often be adapted for others. For example, the synthesis of (R)-4-methylnonan-1-ol has been achieved via an SN2' reaction of a chiral allylic cyanohydrin O-phosphate with an organocuprate, followed by reduction. core.ac.ukcore.ac.uk This route establishes the chiral center and the carbon skeleton in a highly controlled manner.

Strategies for producing functionalized long-chain molecules often rely on the modification of readily available renewable resources like fatty acids. uantwerpen.be Hydroboration-isomerization of unsaturated fatty acid derivatives allows for the shifting of a double bond from an internal position to the terminal position, which can then be functionalized. uantwerpen.be Another approach involves the synthesis of long-chain unsaturated dialkyl ethers, followed by ozonolysis of the double bond to yield α,ω-bifunctional molecules. uantwerpen.be

Biocatalysis also provides powerful tools for creating functionalized derivatives. A five-enzyme cascade has been developed for the amination of primary long-chain alcohols. d-nb.info This system uses an alcohol oxidase to form an aldehyde in situ, which is then aminated by a ω-transaminase, providing a direct route from an alcohol to an amine. d-nb.info Furthermore, the development of tandem catalytic systems, such as the "methanolation" of olefins, offers an atom-efficient method to produce long-chain alcohols from methanol (B129727) and olefins, which are fundamental industrial feedstocks. mpg.de These varied synthetic strategies provide a robust toolbox for accessing not only this compound but also a wide array of its structural analogs and derivatives.

Stereochemical Studies and Conformational Analysis of 7 Methylnonan 1 Ol

Importance of Chirality in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. The two mirror-image forms of a chiral molecule are called enantiomers. In biological systems, the interactions between molecules are highly specific, often likened to a lock and key mechanism. Receptors, enzymes, and other biological macromolecules are themselves chiral, and thus can differentiate between the enantiomers of a chiral substrate or ligand. This specificity means that different stereoisomers of a molecule can exhibit markedly different, and sometimes even opposing, biological activities. nih.gov

In the context of insect pheromones, stereochemistry is paramount. Insects possess highly sensitive and specific olfactory receptors that can distinguish between different stereoisomers of a pheromone molecule. This allows for a high degree of specificity in chemical communication, ensuring that signals are correctly interpreted by the intended species. The biological activity of a pheromone can be dependent on a single enantiomer, a specific ratio of enantiomers, or in some cases, all possible stereoisomers. For many insect species, only one enantiomer is biologically active, while the other may be inactive or even inhibitory.

While specific studies on the biological activity of the individual enantiomers of 7-methylnonan-1-ol are not extensively documented in publicly available literature, its role as a precursor to corn rootworm pheromones underscores the importance of its stereochemical purity. lookchem.comresearchgate.net The synthesis of biologically active pheromones often requires enantiomerically pure starting materials to ensure the final product has the correct stereochemical configuration to elicit the desired behavioral response in the target insect.

Stereochemical Assignment Methodologies in Complex Organic Molecules

Determining the absolute configuration of a chiral center in a molecule like this compound is a critical task in stereochemistry. Several methodologies are employed for the stereochemical assignment of complex organic molecules, particularly for chiral alcohols.

Spectroscopic Methods with Chiral Derivatizing Agents: A common approach involves the use of nuclear magnetic resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs). One such agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which reacts with the alcohol to form diastereomeric esters. The differing spatial arrangement of the phenyl and trifluoromethyl groups in the two diastereomers leads to distinct chemical shifts in the ¹H NMR spectrum for the protons near the chiral center. By analyzing these differences, the absolute configuration of the alcohol can be deduced. researchgate.net Similar methods using other chiral acids, like methoxyphenylacetic acid (MPA), also rely on the analysis of NMR spectra of the resulting diastereomeric esters. researchgate.net

Competing Enantioselective Acylation (CEA): This kinetic resolution method can be used to assign the absolute configuration of chiral alcohols. The method involves reacting the racemic alcohol with a chiral, enantioselective acylation catalyst. By determining which enantiomer of the alcohol reacts faster with a specific enantiomer of the catalyst, an empirical correlation can be made to assign the absolute configuration. escholarship.org

Chiral Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. By comparing the retention time of an unknown enantiomer with that of a known, synthetically prepared standard, the absolute configuration can be determined. Chiral GC-MS combines the separation power of chiral GC with the identification capabilities of mass spectrometry. wiley-vch.deresearchgate.net

Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties (e.g., NMR chemical shifts, optical rotation) of different stereoisomers. By comparing the calculated data with experimental measurements, the most likely stereoisomer can be identified.

The synthesis of a specific enantiomer of a chiral alcohol, such as through stereoselective synthesis, provides a definitive standard for comparison and assignment. nih.gov For instance, the synthesis of this compound can be achieved through a Grignard reaction involving a chiral precursor, allowing for the targeted production of a specific stereoisomer. researchgate.net

Conformational Preferences and Dynamics via Advanced Spectroscopic and Computational Methods

Advanced Spectroscopic Methods: NMR spectroscopy is a primary tool for studying conformational preferences. The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, information about the time-averaged conformation of the molecule can be obtained. mdpi.comoup.com For long-chain alcohols, the analysis of ¹H NMR chemical shifts in different solvents (e.g., CDCl₃, D₂O, DMSO-d₆) can also provide insights into conformational changes and intramolecular hydrogen bonding. researchgate.netmodgraph.co.uk

Computational Methods: Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of flexible molecules like this compound. mdpi.com These methods can calculate the potential energy of different conformations and simulate the molecule's dynamic behavior over time. This allows for the identification of low-energy, preferred conformations and the estimation of rotational barriers. Quantum mechanics calculations can further refine the energies of these conformations.

The combination of experimental spectroscopic data and computational modeling provides a comprehensive understanding of the conformational preferences and dynamics of this compound. This knowledge is crucial for understanding how the molecule's three-dimensional shape influences its interactions with biological systems.

Biological Roles and Ecological Interactions of 7 Methylnonan 1 Ol and Analogues

Role as Insect Pheromones and Semiochemicals

Semiochemicals are chemical substances that convey information between organisms, playing a pivotal role in interactions both within and between species. innspub.netnist.gov 7-Methylnonan-1-ol and its structural analogues are key examples of these signaling molecules, functioning as pheromones that trigger specific behaviors in various insect species, particularly within the order Coleoptera.

Sex Pheromone of Tenebrio molitor (Yellow Mealworm Beetle)

Scientific literature extensively identifies the primary component of the female-produced sex pheromone of the yellow mealworm beetle, Tenebrio molitor, as (R)-4-methylnonan-1-ol , not this compound. researchgate.netlookchem.comcore.ac.ukresearchgate.netcore.ac.ukbutlerov.com This compound acts as a potent attractant for males, initiating mating behavior. researchgate.net The (R)-enantiomer is the biologically active form, highlighting the stereospecificity of the insect's olfactory system. butlerov.com While this compound itself is not identified as the T. molitor pheromone, it is a recognized chemical intermediate used in the synthesis of other insect pheromones, such as those for the corn rootworm. lookchem.comresearchgate.netlookchem.com

The pheromone system in T. molitor is complex, involving more than a single compound. Early studies indicated that the full biological activity relies on at least two synergistically acting compounds. researchgate.net Furthermore, males also produce pheromones, including (Z)-3-dodecenyl acetate (B1210297), which serves to attract females, demonstrating a two-way chemical communication channel to facilitate mating. researchgate.net

Aggregation Pheromone Components in Other Coleopteran Species (e.g., Red Palm Weevil Analogs)

Analogues of methylnonanol are crucial aggregation pheromones in other devastating coleopteran pests. The red palm weevil (Rhynchophorus ferrugineus), a major pest of palm trees worldwide, utilizes a male-produced aggregation pheromone consisting of two primary components: (4RS, 5RS)-4-methylnonan-5-ol (ferrugineol) and 4(RS)-methylnonan-5-one (ferruginone) . researchgate.netresearchgate.net These compounds attract both males and females, leading to mass gatherings on host palms for feeding and reproduction. researchgate.netresearchgate.net Commercial trapping systems for this pest use a 9:1 ratio of ferrugineol to ferruginone to effectively monitor and control weevil populations. researchgate.net

Other weevil species also employ structurally related compounds, as detailed in the table below.

| Species | Common Name | Pheromone Component(s) | Reference |

|---|---|---|---|

| Rhynchophorus ferrugineus | Red Palm Weevil | 4-methyl-5-nonanol (Ferrugineol) & 4-methyl-5-nonanone (B104976) (Ferruginone) | researchgate.netresearchgate.net |

| Rhynchophorus palmarum | American Palm Weevil | (S)-Rhynchophorol ((S,E)-6-Methyl-2-hepten-4-ol) | researchgate.net |

| Metamasius hemipterus | Sugarcane Weevil | 4-Methyl-5-nonanol | alfa-chemistry.com |

| Anthonomus eugenii | Pepper Weevil | Complex blend including Grandlure II, (E)-2-(3,3-dimethylcyclohexylidene)-ethanol, and Geranic acid | frontiersin.org |

Molecular Mechanisms of Olfaction: Odorant Receptor (OR) and Chemosensory Protein (CSP) Interactions

The perception of pheromones like methylnonanol analogues begins at the molecular level within the insect's antennae. This process involves a sophisticated system of proteins that capture, transport, and detect volatile chemical cues. researchgate.net

Transport Proteins (OBPs and CSPs) : Hydrophobic pheromone molecules enter the aqueous environment of the sensillar lymph through pores in the antennal sensilla. Here, they are bound by soluble carrier proteins. These include Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). researchgate.netnih.govauburn.eduscience.gov These proteins solubilize the odorants and transport them to receptors on the surface of olfactory sensory neurons (OSNs). science.gov In the red palm weevil, silencing the antenna-specific OBP, RferOBP1768, significantly reduced the weevil's response to the major pheromone component, ferrugineol, demonstrating its critical role in pheromone transport. researchgate.net The genome of the red palm weevil has been found to contain genes for numerous olfactory proteins, including 10 CSPs. nih.govdntb.gov.ua

Odorant Receptors (ORs) : The transported pheromone then interacts with an Odorant Receptor (OR), a transmembrane protein located on the dendrite of an OSN. researchgate.net This binding event triggers the neuron to fire, sending an electrical signal to the brain that is interpreted as a specific scent, leading to a behavioral response. In the red palm weevil, the specific receptor RferOR1 has been identified and functionally characterized. researchgate.netnih.gov Studies confirmed that RferOR1 is finely tuned to both ferrugineol and ferrugineone, the two key components of its aggregation pheromone. researchgate.netnih.gov

Interplay with Other Volatile Cues in Intraspecific and Interspecific Communication

The effectiveness of a pheromone signal is often modulated by its interaction with other volatile chemical cues from the environment or other individuals. This interplay is crucial for both intraspecific (within species) and interspecific (between species) communication. innspub.net

In the case of the red palm weevil, the attraction to its aggregation pheromone (ferrugineol and ferruginone) is significantly increased by the presence of host plant volatiles, known as kairomones. lookchem.com Wounded or fermenting palm tissues release compounds like ethyl acetate, which act synergistically with the pheromone to lure weevils to a suitable host tree. researchgate.net Traps baited with both the pheromone and ethyl acetate capture significantly more weevils than traps with the pheromone alone.

Intraspecific communication can also involve multiple pheromones. As noted with Tenebrio molitor, both males and females produce distinct pheromones to attract the opposite sex, creating a more robust and complex mating system. lookchem.comresearchgate.net This use of multiple, interacting chemical signals ensures the efficiency and specificity of communication in a complex chemical world.

Microbial Production and Volatile Organic Compound (VOC) Emission

Microorganisms are known producers of a vast array of volatile organic compounds (VOCs), which can play roles in communication, defense, and interactions with other organisms.

Identification in Bacterial Volatilomes (e.g., Xanthomonas campestris)

The plant pathogenic bacterium Xanthomonas campestris is known to produce a diverse profile of VOCs. researchgate.net Analysis of the volatilome of Xanthomonas campestris pv. vesicatoria 85-10 has identified over 50 different compounds. researchgate.net Among these are isomers of the compound of interest. Specifically, 7-methylnonan-2-one and 7-methylnonan-2-ol have been detected in the headspace of X. campestris cultures. researchgate.net The production of these volatiles can be influenced by the growth medium; for example, their emission was detected when the bacterium was grown on nutrient broth, but not when the broth was supplemented with glucose, suggesting a potential role for catabolite repression in regulating their synthesis.

| Compound | Bacterium | Significance | Reference |

|---|---|---|---|

| 7-Methylnonan-2-ol | Xanthomonas campestris pv. vesicatoria 85-10 | Identified as a trace component in the bacterial volatilome. | researchgate.net |

| 7-Methylnonan-2-one | Xanthomonas campestris pv. vesicatoria 85-10 | Identified as a minor component in the bacterial volatilome. | researchgate.net |

| 8-Methylnonan-2-one | Xanthomonas campestris pv. vesicatoria 85-10 | Identified as a major component in the bacterial volatilome. | researchgate.net |

The presence of these branched-chain alcohols and ketones in the bacterial volatilome highlights the biosynthetic capabilities of microbes to produce compounds structurally similar to insect pheromones, opening avenues for research into the ecological roles of these microbial VOCs and their potential influence on insect behavior.

Elucidation of Microbial Inter- and Intra-Organismic Communication

Volatile organic compounds (VOCs) produced by microorganisms, including methyl-branched alcohols, are crucial for both communication within a single species (intra-organismic) and between different species (inter-organismic). oup.com These chemical signals are a fundamental aspect of microbial life, enabling bacteria to interact with each other and with other organisms like fungi, nematodes, and plants. tamu.edu The study of these interactions has revealed that bacteria produce a wide array of volatile secondary metabolites whose ecological roles have often been overlooked in favor of soluble compounds. tamu.edu

Methyl-branched alcohols and related ketones are among the volatiles emitted by bacteria that can influence the behavior of other organisms. For instance, the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10 has been shown to emit a variety of methyl-branched compounds, including 7-methylnonan-2-one and 7-methylnonan-2-ol. researchgate.net These VOCs can affect the growth of fungi, demonstrating a clear case of inter-organismic communication. researchgate.net In bipartite Petri dish assays, related ketones like decan-2-one showed growth-promoting effects on the fungus Rhizoctonia solani at low concentrations and inhibitory effects at higher concentrations, highlighting the dose-dependent nature of these interactions. researchgate.net

Within bacterial communities, these volatile signals can influence key behaviors such as motility and biofilm formation. tamu.eduoup.com For example, aerial exposure to certain alcohols can decrease motility in E. coli, while other volatiles can increase motility in P. aeruginosa. tamu.eduoup.com This demonstrates that methyl-branched alcohols and similar compounds are part of a sophisticated chemical language used by microbes to navigate their environment, compete for resources, and establish communities. mdpi.comnih.gov This form of communication is not limited to bacteria; fungi also produce a vast number of secondary metabolites that mediate intra- and interspecies communications. asm.org

Biosynthetic Pathways in Natural Systems

The biosynthesis of methyl-branched alcohols in microorganisms occurs through various enzymatic pathways that often leverage and modify primary metabolic routes. libretexts.org A notable example is the synthesis of 8-Methylnonan-1-ol in Streptomyces rochei. This compound serves as a key intermediate in the biosynthesis of butenolide-type signaling molecules known as SRBs, which induce the production of lankacidin and lankamycin (B1674470) antibiotics in this bacterium. nih.govjst.go.jp The synthesis of 8-Methylnonan-1-ol has been achieved chemically by starting with 1,6-hexanediol (B165255) and proceeding through several steps to create the specific iso-branched C10 alcohol. jst.go.jp In the bacterium, the biosynthesis of the final signaling molecules involves a P450 monooxygenase, SrrO, which is responsible for oxidizing the C-6' position of a precursor molecule. nih.gov

More broadly, the synthesis of branched-chain alcohols in microbes like E. coli and yeast often utilizes the Ehrlich pathway. tamu.eduoup.com This pathway converts branched-chain amino acids, such as leucine (B10760876) and isoleucine, into their corresponding alcohols. tamu.eduoup.com The process involves two main steps: decarboxylation of a 2-keto acid intermediate to an aldehyde, followed by the reduction of the aldehyde to an alcohol. asm.orgresearchgate.net For example, 3-methyl-1-butanol is generated from leucine via the Ehrlich pathway. researchgate.net

Engineered metabolic pathways in organisms like E. coli have demonstrated the feasibility of producing various non-natural, longer-chain methyl-branched alcohols by extending the native amino acid biosynthesis pathways. pnas.org This involves using enzymes with broad substrate specificity, such as 2-ketoisovalerate decarboxylase (KIVD) and alcohol dehydrogenase (ADH), to act on novel 2-keto acid precursors. researchgate.netpnas.orgnih.gov

The biological synthesis of methyl-branched alcohols relies on the availability of specific precursor compounds derived from primary metabolism. The most common precursors are branched-chain amino acids (valine, leucine, and isoleucine) and their corresponding 2-keto acids. researchgate.netnih.gov In engineered E. coli strains designed to produce 3-methyl-1-butanol, the valine and leucine biosynthesis pathways are harnessed to generate 2-ketoisocaproate (KIC), which is the direct precursor to leucine and subsequently the alcohol. asm.org Similarly, the production of other branched alcohols like (S)-3-methyl-1-pentanol starts from (S)-2-keto-3-methylvalerate, the 2-keto acid precursor of the amino acid L-isoleucine. pnas.org

Another major source of precursors is the fatty acid biosynthetic pathway. tamu.eduoup.com Linear-chained hydrocarbons and their alcohol derivatives can be formed from fatty acid products through routes like the 'elongation–decarboxylation' pathway. tamu.eduoup.com The biosynthesis of more complex structures, such as the signaling molecules in Streptomyces rochei, involves the coupling of fatty acid-derived precursors. The synthesis of 6'-deoxo-SRB1, for instance, involves coupling an aldehyde derivative of 8-methylnonan-1-ol with a butenolide moiety. jst.go.jp The initial starting materials for synthesizing these alcohol precursors can be simple diols like 1,6-hexanediol. jst.go.jp In plants, iso-branched alcohols are believed to be generated through the elongation of starter units derived from branched-chain amino acids. oup.com

Broader Ecological Context of Methyl-Branched Alcohols as Secondary Metabolites

Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play crucial ecological roles. nih.govlibretexts.org Methyl-branched alcohols fit squarely into this category, functioning primarily as signaling molecules and agents of ecological interaction. mdpi.com Unlike primary metabolites, which are essential for survival, these alcohols and other secondary products are often produced during the stationary phase of microbial growth and are critical for adaptation to environmental conditions, defense, and communication. asm.orglibretexts.org

The high volatility and low molecular weight of many methyl-branched alcohols make them ideal for airborne chemical communication. mdpi.com They can act as semiochemicals—chemicals that convey a signal to another organism, modifying its behavior. mdpi.com This is observed in the interactions between bacteria and fungi, where these volatiles can either promote or inhibit growth, demonstrating their role in shaping microbial community structures. researchgate.net

Furthermore, the influence of these compounds extends beyond microbe-microbe interactions to encompass trans-kingdom communication. mdpi.com Bacterial volatiles can influence plant growth and are involved in complex relationships with insects. mdpi.com In the broader ecological picture, the production of specific secondary metabolites like methyl-branched alcohols can provide a competitive advantage to the producing organism, allowing it to protect its niche, deter competitors, or engage in symbiotic relationships. nih.govasm.org The immense structural diversity of secondary metabolites, including the varied branching patterns of alcohols, reflects a long evolutionary history of chemical adaptation to specific ecological contexts. asm.orgjst.go.jp

Advanced Analytical Methodologies for 7 Methylnonan 1 Ol Characterization

Hyphenated Techniques for Comprehensive Chemical Profiling

The comprehensive characterization of a specific chemical entity such as 7-Methylnonan-1-ol necessitates analytical methodologies that provide not only structural identification but also quantitative and qualitative data within complex matrices. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. chemijournal.com This approach allows for the physical separation of analytes followed by their immediate identification, offering a level of specificity and sensitivity that is unachievable with standalone methods. chemijournal.com For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Olfactometry (GC-O) are paramount for building a complete chemical and sensory profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds. chemijournal.com The process involves a gas chromatograph, which separates the components of a sample mixture based on their volatility and interaction with a stationary phase within a capillary column. mdpi.com As each separated component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

The analysis of this compound is well-suited to GC-MS due to its volatility. nih.gov Research data available through the National Institute of Standards and Technology (NIST) demonstrates the application of GC for this compound. nist.gov Specifically, a study on volatiles released by a Streptomyces species identified this compound, reporting its Kovats Retention Index (RI), a standardized measure of retention time. nist.gov This index is crucial for comparing results across different instruments and laboratories.

Table 1: GC-MS Retention Data for this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Kovats Retention Index (I) | 1254 | nist.gov |

| Column Type | Capillary | nist.gov |

| Stationary Phase | BPX-5 | nist.gov |

| Analysis Conditions | Temperature ramp: 50°C (held for 5 min), then increased at 5 K/min to 320°C | nist.gov |

This interactive table summarizes the experimental conditions reported for the GC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are non-volatile, thermally unstable, or highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred hyphenated technique. thermofisher.com LC separates compounds in a liquid mobile phase based on their physicochemical interactions with a packed column. thermofisher.com The eluent is then introduced into the mass spectrometer, typically using an ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which is gentle enough to ionize fragile molecules without significant fragmentation. thermofisher.com

While this compound is readily analyzed by GC-MS, LC-MS provides a powerful alternative, particularly for its derivatives or for its analysis in complex biological or environmental matrices where minimal sample preparation is desired. LC-MS is widely used for the analysis of alcohols, fatty acids, and steroids. thermofisher.comnih.gov For instance, a validated LC-MS/MS method was developed for the simultaneous quantification of seven different steroids in serum, showcasing the technique's robustness for analyzing compounds with hydroxyl groups. nih.gov The application of LC-MS to this compound would likely involve optimizing the mobile phase composition and selecting an appropriate column (e.g., C18) to achieve adequate retention and separation.

Table 2: Comparison of GC-MS and LC-MS Applicability

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analyte Requirement | Volatile, Thermally Stable | Polar, Ionic, Non-volatile, Thermally Labile |

| Typical Analytes | Volatile organic compounds, Residual solvents | Peptides, Steroids, Nucleotides, Dyes, Fatty Acids |

| Ionization | Hard (e.g., Electron Ionization) | Soft (e.g., Electrospray Ionization) |

| Direct Applicability to this compound | High | Moderate (may require derivatization for optimal performance) |

This interactive table compares the general features and applicability of GC-MS and LC-MS for chemical analysis.

Gas Chromatography-Olfactometry (GC-O)

Comprehensive profiling of a compound, especially one with potential sensory characteristics, is incomplete without understanding its odor properties. Gas Chromatography-Olfactometry (GC-O) is a unique hyphenated technique that combines the separation power of GC with the sensitivity of the human nose as a detector. wikipedia.orgnih.gov In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like MS or FID) and the other to a heated sniffing port. odourobservatory.org A trained sensory panelist sniffs the port and records the time, duration, and description of any perceived odors. odourobservatory.org

This technique directly links a specific chemical compound to its sensory impact. While a conventional detector might show a large peak for a compound that has no odor, the human nose might detect a potent odorant present at a concentration too low for instrumental detection. odourobservatory.org The application of GC-O is critical in the food, flavor, and fragrance industries. For example, studies on dairy products have used GC-O to identify key odor-active compounds such as 1-octen-3-ol (B46169) (mushroom-like odor) and methional (cooked potato-like odor), which define the product's aroma profile. nih.govjst.go.jp Although specific GC-O research focusing on this compound is not prominently documented, applying this methodology would be the definitive way to characterize its precise odor quality, intensity, and threshold, providing a complete chemical-sensory profile.

Table 3: Examples of Odor-Active Compounds Identified Using GC-O in Research

| Compound | Odor Descriptor | Matrix Studied | Source |

|---|---|---|---|

| 1-Octen-3-ol | Mushroom, Earthy, Fungal | Cheese, Milk | nih.govjst.go.jpmdpi.com |

| Methional | Cooked Potato, Meaty | Milk Powder | jst.go.jp |

| Hexanal | Green, Grassy, Fatty | Milk | nih.gov |

| 2,3-Butanedione | Buttery | Camembert Cheese | nih.gov |

| Geosmin | Earthy, Beety | Beet Sugar | researchgate.net |

This interactive table presents examples of compounds whose sensory characteristics were determined using GC-O in various food matrices.

Environmental Fate and Transport of 7 Methylnonan 1 Ol

Biodegradation Pathways and Kinetics in Environmental Compartments (Soil, Water)

Biodegradation is a primary mechanism for the removal of 7-Methylnonan-1-ol from both soil and aquatic environments. Branched-chain alcohols are generally considered to be readily biodegradable. researchgate.netwikipedia.orgnih.gov Studies on analogous C12-C15 branched and linear alcohols have demonstrated ready biodegradability, achieving over 60% degradation in standard tests. europa.eu

The principal biodegradation pathway for primary alcohols like this compound in aerobic environments involves terminal oxidation. conicet.gov.arscholaris.ca This process is initiated by alcohol dehydrogenase enzymes, which oxidize the primary alcohol to its corresponding aldehyde (7-methylnonanal). Subsequently, aldehyde dehydrogenase further oxidizes the aldehyde to a carboxylic acid (7-methylnonanoic acid). This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to yield acetyl-CoA, which is then mineralized to carbon dioxide and water through the citric acid cycle. conicet.gov.arscholaris.caspmi.ru The presence of a methyl branch on the carbon chain is not expected to significantly hinder this process, as studies have shown that a single methyl group has a negligible effect on the biodegradation rate compared to linear analogues. heraproject.com

Table 1: Biodegradation Data for Analogous Long-Chain Alcohols

| Compound Class | Test System | Degradation Extent | Time Frame | Finding | Reference |

|---|---|---|---|---|---|

| C12-C16 Linear Alcohols | OECD 301B | 69.0 - 82.4% | 28 days | Readily biodegradable | europa.eu |

| C12-C15 Branched & Linear Alcohols | OECD 301D | 100% | 30 days | Readily biodegradable | europa.eu |

| C12, C14, C16 Linear Alcohols | Activated Sludge | 65 - 77% (as 14CO2) | 48 hours | Rapid biodegradation | nih.gov |

Adsorption and Desorption Characteristics in Environmental Matrices

The mobility of this compound in the environment is significantly influenced by its tendency to adsorb to soil particles and sediments. This partitioning behavior is typically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A higher Koc value indicates stronger adsorption and lower mobility.

While an experimental Koc value for this compound is not available, estimations can be made based on its structure and data from similar compounds. The estimated octanol-water partition coefficient (log Kow) for this compound is approximately 3.8. nih.gov Using QSAR models, this log Kow can be used to estimate a log Koc. For isodecyl acrylate, a structurally related C10 branched compound, the log Koc has been estimated at 3.1, which suggests moderate adsorption to soil and sediment. ecetoc.org This implies that this compound will have limited mobility in soil and is less likely to leach into groundwater. chemsafetypro.com

Fugacity modeling for C10 and longer-chain alcohols predicts that upon release to water, a significant portion will partition to the sediment compartment. wikipedia.orgoecd.org The adsorption process for alcohols on mineral surfaces and organic matter is complex and can be described by various isotherm models, such as the Langmuir and Freundlich models, which relate the concentration of the chemical in the solution to the amount adsorbed on the solid phase at equilibrium. nih.govspmi.ruacs.orgresearchgate.net

Table 2: Estimated Partitioning Properties for this compound and Related Compounds

| Compound | Parameter | Estimated Value | Interpretation | Reference |

|---|---|---|---|---|

| This compound | Log Kow | 3.8 | Moderately lipophilic | nih.gov |

| Isodecyl Acrylate | Log Koc | 3.1 | Moderate adsorption to soil | ecetoc.org |

| Isodecyl Alcohol | Log Kow | 3.71 | Moderately lipophilic | nih.gov |

Predictive Modeling and Environmental Risk Assessment Frameworks for Branched Alcohols

In the absence of extensive empirical data, predictive models and established risk assessment frameworks are essential tools for evaluating the environmental profile of chemicals like this compound.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are widely used to estimate the physicochemical properties, environmental fate, and ecotoxicity of chemicals based on their molecular structure. ecetoc.orgacs.orgeuropa.eu For instance, parameters like log Kow, Koc, and BCF for this compound are typically derived from QSAR estimations. nih.govnih.gov Biodegradability can also be predicted using QSAR models, which often classify compounds as readily or not readily biodegradable based on structural fragments that either promote or inhibit microbial degradation. nih.govacs.org

Fugacity models are another type of predictive tool used to estimate the environmental distribution of a chemical. wikipedia.orgwright.edu These models predict the partitioning of a substance between different environmental compartments (air, water, soil, sediment, biota) based on its physical and chemical properties, such as vapor pressure, water solubility, and Kow. wikipedia.orgoecd.org For C10 alcohols, these models indicate that soil and sediment are the primary sinks when the chemical is released into terrestrial or aquatic environments, respectively. wikipedia.orgoecd.org

Environmental Risk Assessment Frameworks: Standard environmental risk assessment frameworks, such as those used by regulatory agencies in Europe, Australia, and North America, compare the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC). santos.comindustrialchemicals.gov.auexxonmobilchemical.comindustrialchemicals.gov.aunepc.gov.au

PEC: The estimated concentration of the chemical in various environmental compartments resulting from its production, use, and disposal.

PNEC: The concentration below which adverse effects on the ecosystem are not expected to occur. It is typically derived from ecotoxicity data (e.g., LC50, NOEC) by applying assessment factors to account for uncertainties.

If the PEC/PNEC ratio is less than 1, the risk is generally considered to be acceptable. Risk assessments for categories of long-chain and branched alcohols generally conclude a low level of risk to the aquatic environment due to their ready biodegradability and moderate toxicity. exxonmobilchemical.com

Theoretical and Computational Investigations of 7 Methylnonan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of 7-methylnonan-1-ol. solubilityofthings.com These calculations can predict various molecular descriptors with a high degree of accuracy. wavefun.com

The optimized molecular geometry, including bond lengths and angles, can be determined, providing a static picture of the molecule's most stable three-dimensional arrangement. researchgate.net Furthermore, quantum chemical methods allow for the calculation of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net For instance, a larger HOMO-LUMO gap generally suggests higher stability.

These calculations also enable the determination of the molecule's electrostatic potential surface, which maps the charge distribution and is crucial for understanding how the molecule will interact with other molecules, including biological receptors. This information provides insights into the non-covalent interactions that govern its binding affinity.

Table 1: Computed Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 158.28 g/mol | PubChem 2.2 |

| XLogP3 | 3.8 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 7 | Cactvs 3.4.8.18 |

| Exact Mass | 158.167065321 Da | PubChem 2.2 |

| Monoisotopic Mass | 158.167065321 Da | PubChem 2.2 |

| Topological Polar Surface Area | 20.2 Ų | Cactvs 3.4.8.18 |

This table is interactive. Users can sort columns by clicking on the headers. Data sourced from PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. By simulating the movement of atoms over time, MD can explore the molecule's conformational landscape. This compound, with its flexible alkyl chain, can adopt numerous conformations. MD simulations help identify the most populated and energetically favorable conformations in different environments, such as in a vacuum, in a solvent, or near a receptor binding site.

These simulations are also invaluable for studying intermolecular interactions. For example, they can model how molecules of this compound interact with each other in a liquid state or how they interact with solvent molecules. This is crucial for understanding its physical properties and its behavior in biological systems.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental spectra for structure verification. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT calculations can provide accurate predictions of ¹³C and ¹H NMR chemical shifts. These predicted spectra can aid in the assignment of experimental peaks and confirm the compound's structure. Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies and their corresponding intensities can be compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic functional group vibrations. nih.gov

Table 2: Experimental Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

|---|---|---|

| 13C NMR | View Spectrum | SpectraBase |

| GC-MS | View Spectrum | SpectraBase |

| FTIR | View Spectrum | SpectraBase |

This table is interactive. Users can access the spectral data by clicking on the links. Data sourced from PubChem. nih.gov

Computational Approaches to Enantioselectivity in Synthetic Pathways

This compound possesses a chiral center at the C7 position, meaning it exists as two enantiomers, (R)- and (S)-7-methylnonan-1-ol. The biological activity of these enantiomers can differ significantly. Computational chemistry plays a vital role in understanding and predicting the enantioselectivity of synthetic reactions designed to produce a specific enantiomer.

Theoretical models can be used to study the transition states of catalytic asymmetric reactions. By calculating the energies of the transition states leading to the (R) and (S) products, chemists can predict which enantiomer will be formed in excess. This understanding allows for the rational design of catalysts and reaction conditions to achieve high enantiomeric purity, which is often a requirement for biologically active compounds.

Modeling of Pheromone-Receptor Binding Interactions

Understanding how this compound interacts with the olfactory receptors of insects is a key area of research. Computational modeling, particularly molecular docking and molecular dynamics simulations, is extensively used to investigate these pheromone-receptor binding interactions.

In one study, the pheromone receptor RferOR1 of the red palm weevil (Rhynchophorus ferrugineus) was identified and shown to be tuned to (4RS,5RS)-4-methylnonan-5-ol (ferrugineol), a structurally related compound. biorxiv.orgresearchgate.netksu.edu.sa While not directly studying this compound, this research highlights the methods used. Such studies typically involve building a three-dimensional model of the receptor protein and then "docking" the pheromone molecule into the predicted binding site. These docking studies can predict the preferred binding pose of the ligand and estimate the binding affinity. researchgate.net

Following docking, MD simulations can be performed on the pheromone-receptor complex to study the stability of the interaction and to identify the key amino acid residues involved in binding. These simulations can reveal the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the complex. This detailed molecular-level information is invaluable for understanding the basis of pheromone perception and can guide the development of novel pest control strategies that target the olfactory system. semanticscholar.org

Future Directions and Emerging Research Avenues for 7 Methylnonan 1 Ol

Development of Novel Stereoselective and Sustainable Synthetic Strategies

The synthesis of specific stereoisomers of 7-Methylnonan-1-ol is crucial for its application in pheromone-based pest management, as insect olfactory systems are often highly selective for a particular enantiomer. Future research is increasingly focused on the development of stereoselective and sustainable synthetic methods that are both efficient and environmentally benign.

Key Research Thrusts:

Biocatalysis: The use of enzymes, such as ketoreductases and alcohol dehydrogenases, offers a promising green alternative to traditional chemical synthesis. nih.gov These enzymatic processes can exhibit high enantio- and regioselectivity under mild reaction conditions, reducing the need for harsh reagents and minimizing waste. nih.gov The development of robust and reusable immobilized enzymes is a key area of investigation to enhance the economic viability of these processes.

Asymmetric Catalysis: The design and application of novel chiral catalysts for asymmetric synthesis will continue to be a major focus. This includes the use of metal-organic frameworks and other heterogeneous catalysts that can be easily separated and recycled, contributing to the sustainability of the process.

Flow Chemistry: Continuous-flow microreactor systems are being explored to improve the efficiency and safety of synthetic processes. nih.gov These systems offer precise control over reaction parameters, leading to higher yields and selectivities, and can facilitate the scale-up of complex multi-step syntheses. nih.gov

Comparison of Synthetic Strategies:

| Strategy | Advantages | Challenges |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost, substrate scope |

| Asymmetric Catalysis | High enantioselectivity, broad applicability | Catalyst cost and recovery, optimization of reaction conditions |

| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup cost, potential for clogging |

Elucidation of Undiscovered Biological Roles in Diverse Organismal Systems

While the primary known biological role of this compound is as a precursor to insect pheromones, its presence and function in other organisms remain largely unexplored. Future research will likely uncover novel biological activities for this and other long-chain branched alcohols.

Potential Areas of Investigation:

Interspecific Communication: Beyond intraspecific communication in insects, this compound could play a role in interspecific interactions, such as those between plants and insects or microbes and their hosts.

Membrane Biology: Long-chain alcohols are known to interact with and modify the properties of lipid bilayers. nih.gov Research into how this compound affects membrane fluidity and the function of membrane-bound proteins could reveal new physiological roles. nih.govasm.org

Metabolic Intermediates: Fatty aldehydes and alcohols are typically transient metabolic intermediates. nih.gov Investigating the metabolic pathways that produce and consume this compound in various organisms could shed light on its broader biochemical significance. nih.gov

Advanced Biotechnological Production Methods and Metabolic Engineering for Sustainable Sourcing

The demand for sustainable and cost-effective sources of this compound is driving research into biotechnological production methods. Metabolic engineering of microorganisms offers a promising alternative to traditional chemical synthesis. researchgate.net

Promising Microbial Platforms:

Escherichia coli : As a well-characterized model organism, E. coli is a common target for metabolic engineering. frontiersin.orgresearchgate.net Strategies to enhance the production of branched-chain alcohols in E. coli include the overexpression of key biosynthetic enzymes and the deletion of competing metabolic pathways. nih.govnih.govelsevierpure.com

Yarrowia lipolytica : This oleaginous yeast is a promising host for the production of lipid-derived chemicals, including long-chain alcohols. frontiersin.orgnih.govfrontiersin.org Its ability to accumulate large amounts of fatty acids makes it an ideal candidate for engineering the production of this compound. mdpi.com

Metabolic Engineering Strategies:

| Strategy | Description | Key Genes/Pathways |

| Pathway Overexpression | Increasing the expression of enzymes in the biosynthetic pathway to enhance product flux. | Fatty acid synthase (FAS), alcohol-forming fatty acyl-CoA reductase (FAR) |

| Deletion of Competing Pathways | Removing metabolic pathways that divert precursors away from the desired product. | β-oxidation pathway, pathways for storage lipid synthesis |

| Cofactor Engineering | Optimizing the intracellular supply of reducing equivalents (e.g., NADPH) required for alcohol production. | Pentose phosphate (B84403) pathway, engineering of transhydrogenases |

Translational Research in Pest Management and Sustainable Agricultural Practices

The use of this compound as a precursor for pheromones is a cornerstone of its application in sustainable agriculture. Translational research is focused on optimizing the use of these semiochemicals in integrated pest management (IPM) programs. shell.com

Key Applications in Sustainable Agriculture:

Mating Disruption: Releasing synthetic pheromones into the environment to confuse male insects and prevent them from locating mates is an effective and environmentally friendly pest control method. minorusefoundation.orgbattelle.org

Monitoring and Mass Trapping: Pheromone-baited traps are used to monitor pest populations, allowing for more targeted and timely application of control measures. thepestreport.comresearchgate.netcdnsciencepub.com Mass trapping can also be used to directly reduce pest numbers. researchgate.netbohrium.com

Attract-and-Kill Strategies: Combining pheromones with a killing agent in a targeted delivery system can effectively control pest populations while minimizing the use of broad-spectrum insecticides.

The development of advanced formulations, such as controlled-release dispensers and biodegradable materials, is enhancing the efficacy and sustainability of pheromone-based pest management. naturapc.com

Integration of Multi-Omics Data with Chemosensory and Ecological Research

Understanding how insects detect and respond to this compound and its derivatives is crucial for optimizing their use in pest management. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with chemosensory and ecological research is providing unprecedented insights into these processes. mdpi.commaastrichtuniversity.nl

Key Research Areas:

Olfactory Receptor Characterization: Identifying and characterizing the specific olfactory receptors in pest insects that bind to this compound and related pheromone components is a major research focus. nih.gov

Transcriptomic and Proteomic Analysis: Analyzing changes in gene and protein expression in the antennae and other chemosensory organs in response to pheromone exposure can reveal the molecular machinery involved in perception. nih.govmdpi.comamanote.com

Metabolomic Profiling: Studying the metabolic changes that occur in insects upon exposure to pheromones can provide a more complete picture of the physiological response.

By integrating these different levels of biological information, researchers can develop more effective and species-specific pest control strategies. mdpi.com

Exploration of Advanced Materials Science Applications for Branched Alcohols

The unique physical and chemical properties of branched alcohols like this compound make them attractive candidates for applications in materials science. Their branched structure can impart desirable properties such as low pour points, improved solvency, and enhanced biodegradability to a variety of materials. exxonmobilchemical.comexxonmobilchemical.com

Potential Applications:

Surfactants and Emulsifiers: The branched structure of this compound can lead to the formation of surfactants with superior wetting power and lower foam stability, which are advantageous in many industrial applications. shell.comexxonmobilchemical.com Derivatives of branched alcohols are being explored for use in detergents, emulsifiers, and other formulations. google.com

Polymers and Plasticizers: Branched alcohols can be used as monomers or additives in the synthesis of polymers. Their incorporation can influence the physical properties of the resulting materials, such as their flexibility and melting point.

Lubricants and Solvents: The low pour point and good solvency of branched alcohols make them suitable for use in lubricants and as industrial solvents. exxonmobilchemical.comscientificspectator.com

Future research in this area will likely focus on the synthesis and characterization of novel polymers and surfactants derived from this compound and other branched alcohols, tailoring their properties for specific high-performance applications.

Q & A

Q. What are the common synthesis routes for 7-Methylnonan-1-ol, and how can reaction conditions be optimized for yield?

this compound can be synthesized via hydroboration-oxidation of alkenes or reduction of corresponding aldehydes/ketones. For example, Grignard reactions with methylmagnesium bromide on nonanal derivatives may yield branched alcohols. Optimization involves:

- Catalyst selection : Transition-metal catalysts (e.g., palladium) for selective reduction.

- Temperature control : Maintaining 60–80°C to avoid side reactions.

- Solvent choice : Non-polar solvents (e.g., hexane) to improve solubility and reduce byproducts.

Validate purity using GC-MS or NMR post-synthesis .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- GC-MS : To confirm molecular weight (156.27 g/mol) and detect impurities.

- NMR : H and C spectra to resolve branching and hydroxyl-group placement.

- FT-IR : Identify O-H stretches (~3300 cm) and C-O bonds (~1050 cm).

Cross-reference with literature data (e.g., boiling point: 110–112°C ).

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential inhalation risks.

- Spill management : Absorb with inert material (e.g., sand) and dispose via hazardous waste channels.

Refer to GHS guidelines for non-classified but irritant substances .

Advanced Research Questions

Q. How does this compound’s stability vary under different experimental conditions?

Design stability studies with:

- Light exposure : Monitor degradation via UV-Vis spectroscopy under UV/visible light.

- Temperature : Test thermal decomposition using TGA/DSC (e.g., stability up to 116°C flash point ).

- Oxidizers : Assess reactivity with KMnO or HO under controlled pH.

Include controls and replicate experiments to isolate degradation pathways.

Q. How can contradictory data on this compound’s physicochemical properties be resolved?

Systematic approaches include:

Q. What methodologies assess the ecological impact of this compound?

- Biodegradation assays : Use OECD 301F to measure microbial breakdown in water/soil.

- Ecotoxicology : Test acute toxicity on Daphnia magna (LC) and algae growth inhibition.

- Bioaccumulation : LogP calculations (estimated ~3.5) to predict environmental persistence .

Q. How can impurities in synthesized this compound be identified and minimized?

Q. What experimental strategies evaluate this compound’s oxidative stability?

- Accelerated oxidation : Expose to O at elevated temperatures (80°C) and monitor peroxide formation via iodometric titration.

- Antioxidant screening : Test additives (e.g., BHT) to inhibit degradation.

- Kinetic modeling : Derive rate constants for oxidation pathways using Arrhenius plots.

Methodological Notes

Q. Table 3: Solvent Greenness Comparison

| Solvent | GWP | Toxicity | Biodegradability |

|---|---|---|---|

| Ethanol | Low | Low | High |

| Hexane | Moderate | Moderate | Low |

| Global Warming Potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |